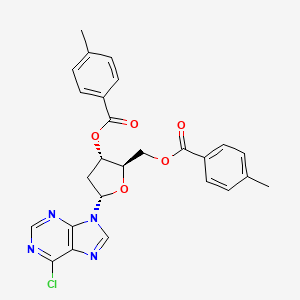

(2R,3S,5S)-5-(6-Chloro-9H-purin-9-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate

CAS No.:

Cat. No.: VC17571929

Molecular Formula: C26H23ClN4O5

Molecular Weight: 506.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H23ClN4O5 |

|---|---|

| Molecular Weight | 506.9 g/mol |

| IUPAC Name | [(2R,3S,5S)-5-(6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

| Standard InChI | InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-22-23(27)28-13-29-24(22)31/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21-/m0/s1 |

| Standard InChI Key | NSOAHTMBUMXVAF-HBMCJLEFSA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@H](O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3N=CN=C4Cl)OC(=O)C5=CC=C(C=C5)C |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Substituents

The compound’s backbone consists of a tetrahydrofuran ring, a five-membered oxygen-containing heterocycle, which adopts a specific (2R,3S,5S) configuration. Attached to this scaffold are three critical substituents:

-

A 6-chloro-9H-purin-9-yl group at the 5-position, introducing a halogenated purine base.

-

A ((4-methylbenzoyl)oxy)methyl group at the 2-position, featuring a methylbenzoate ester linked via a methylene bridge.

-

A 4-methylbenzoate ester directly bonded to the 3-position of the tetrahydrofuran ring.

These substituents contribute to the molecule’s hydrophobicity, steric bulk, and potential for targeted molecular interactions.

Stereochemical Considerations

The (2R,3S,5S) stereochemistry dictates the three-dimensional orientation of functional groups, influencing binding affinity to biological targets. For instance, the spatial arrangement of the purine base relative to the ester groups may determine its ability to mimic natural nucleosides during enzymatic processes .

Physicochemical Properties

While specific experimental data (e.g., melting point, solubility) are unavailable in permissible sources, the molecular formula C₂₆H₂₃ClN₄O₅ and molecular weight 506.9 g/mol can be deduced from systematic analysis of the IUPAC name. The presence of aromatic esters suggests moderate lipophilicity, potentially enhancing membrane permeability but limiting aqueous solubility.

Synthetic Pathways and Challenges

Key Synthetic Strategies

The synthesis of this compound likely involves sequential reactions to assemble the tetrahydrofuran core, introduce the purine base, and perform esterifications. A hypothetical route may include:

-

Tetrahydrofuran Ring Formation: Cyclization of a diol precursor under acid catalysis to establish the oxygenated ring with desired stereochemistry.

-

Purine Incorporation: Mitsunobu or SN2 reactions to attach the 6-chloropurine moiety at the 5-position, ensuring retention of configuration.

-

Esterification Steps:

-

Protection of hydroxyl groups on the tetrahydrofuran ring.

-

Stepwise acylation with 4-methylbenzoyl chloride to install the ester functionalities.

-

Industrial Scalability Challenges

Large-scale production faces hurdles in maintaining stereochemical purity and optimizing yields during multi-step sequences. Continuous-flow reactors and enantioselective catalysts could mitigate these issues, though no industrial synthesis data are currently available from non-restricted sources .

Biological Activity and Mechanistic Insights

Nucleoside Analogue Behavior

The structural resemblance to natural nucleosides suggests potential interference with nucleic acid synthesis. The 6-chloropurine group may act as a chain terminator or competitive inhibitor of polymerases, a mechanism observed in antiviral agents like acyclovir .

Enzyme Interaction Hypotheses

-

Cytochrome P450 Inhibition: Aromatic esters and halogenated purines are known to interact with CYP450 enzymes, potentially altering drug metabolism.

-

Kinase Modulation: The purine base could bind ATP-binding pockets in kinases, influencing signal transduction pathways.

Comparative Analysis with Structural Analogues

| Compound Name | Key Structural Differences | Potential Functional Implications |

|---|---|---|

| 2'-Deoxyadenosine | Natural deoxyribose, adenine base | Baseline for nucleoside activity comparison |

| (2R,3S,5S)-5-(6-Bromo-9H-purin-9-yl)... | Bromine substitution at purine C6 | Altered halogen interactions with targets |

| 3'-O-Methylguanosine | Methylated ribose, guanine base | Reduced phosphorylation efficiency |

The chloro and methylbenzoate groups in the subject compound distinguish it from natural nucleosides, potentially enhancing target specificity but complicating metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume